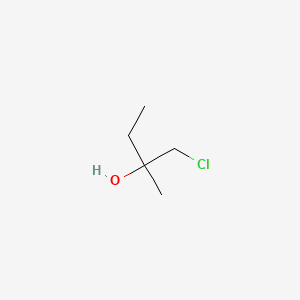

1-chloro-2-methylbutan-2-ol

Description

Properties

IUPAC Name |

1-chloro-2-methylbutan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO/c1-3-5(2,7)4-6/h7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZXWCZCICKWEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CCl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871464 | |

| Record name | 1-Chloro-2-methyl-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74283-48-0 | |

| Record name | 1-Chloro-2-methyl-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathways for 1 Chloro 2 Methylbutan 2 Ol

Traditional Synthetic Approaches to Halohydrins

Traditional methods for synthesizing halohydrins have been foundational in organic chemistry for decades. These approaches typically involve electrophilic addition reactions to carbon-carbon double bonds, organometallic reagents, or direct functional group interconversion.

The most common method for preparing halohydrins is the electrophilic addition of a halogen and water to an alkene. wikipedia.org This reaction is typically performed by treating the alkene with a halogen, such as chlorine (Cl₂) or bromine (Br₂), in the presence of water as a nucleophilic solvent. libretexts.orglibretexts.org

The reaction proceeds through a cyclic halonium ion intermediate. masterorganicchemistry.com Water, being the solvent and present in large excess, acts as the nucleophile that attacks the intermediate. chemistrysteps.comyoutube.com This attack occurs at the more substituted carbon atom, leading to a product with Markovnikov regioselectivity, where the hydroxyl group is bonded to the more substituted carbon and the halogen to the less substituted one. masterorganicchemistry.comlibretexts.org The addition is stereospecific, resulting in an anti-addition, where the halogen and hydroxyl groups are on opposite faces of the original double bond. wikipedia.orgmasterorganicchemistry.com

For the synthesis of 1-chloro-2-methylbutan-2-ol, a suitable unsaturated hydrocarbon precursor would be 2-methyl-1-butene (B49056). The reaction with chlorine and water would proceed as follows:

Step 1: The pi electrons of the alkene's double bond attack a chlorine molecule, forming a cyclic chloronium ion intermediate and a chloride ion. libretexts.org

Step 2: A water molecule attacks the more substituted carbon of the chloronium ion (C2), leading to the opening of the three-membered ring. masterorganicchemistry.com

Step 3: A final deprotonation step yields the neutral halohydrin product, this compound.

The choice of alkene is critical for obtaining the desired product, as isomeric alkenes can lead to different products.

| Starting Alkene | Reagents | Major Product | Regioselectivity |

| 2-Methyl-1-butene | Cl₂, H₂O | This compound | OH adds to C2 (tertiary), Cl adds to C1 (primary) |

| 2-Methyl-2-butene (B146552) (Isoamylene) | Cl₂, H₂O | 3-chloro-2-methylbutan-2-ol | OH adds to C2 (tertiary), Cl adds to C3 (secondary) |

Grignard reagents (R-MgX) are powerful nucleophiles widely used for forming carbon-carbon bonds. masterorganicchemistry.com Their reaction with carbonyl compounds is a classic method for synthesizing alcohols. youtube.com To synthesize the tertiary alcohol this compound, a Grignard reagent can be reacted with a suitable ketone.

A plausible pathway involves the reaction of a Grignard reagent with a ketone containing a chloromethyl group, such as 1-chloro-2-butanone. The addition of methyl magnesium bromide (CH₃MgBr) to the carbonyl carbon would yield the target molecule after an acidic workup.

Reaction Scheme:

Grignard Addition: Methyl magnesium bromide attacks the electrophilic carbonyl carbon of 1-chloro-2-butanone.

Workup: The resulting magnesium alkoxide is protonated with a weak acid (e.g., H₃O⁺) to give the final tertiary alcohol. youtube.com

A key challenge in this approach is the potential for the Grignard reagent to react with the chloro-substituent on the ketone. chemicalforums.com However, the carbonyl group is generally more electrophilic and reactive towards Grignard reagents than an alkyl chloride.

| Ketone Substrate | Grignard Reagent | Intermediate | Final Product |

| 1-Chloro-2-butanone | Methyl magnesium bromide | Magnesium alkoxide of this compound | This compound |

| Acetone | (1-chloroethyl)magnesium bromide | Magnesium alkoxide of 2-chloro-3-methylbutan-3-ol | 2-chloro-3-methylbutan-3-ol |

While the reaction of tertiary alcohols with hydrochloric acid is a standard method for converting the hydroxyl group into a chlorine atom via an Sₙ1 mechanism, this approach is not suitable for creating a halohydrin from a simple alcohol. brainly.comxula.edupbworks.com That reaction replaces the -OH group entirely. youtube.comreddit.comyoutube.com

A more relevant traditional approach under this category would be the selective chlorination of a diol. For instance, starting with 2-methylbutane-1,2-diol, one could attempt to selectively replace the primary hydroxyl group with a chlorine atom while leaving the tertiary hydroxyl group intact. This can be challenging due to the similar reactivity of the hydroxyl groups, but reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) under controlled conditions might favor the reaction at the less sterically hindered primary position.

Modern Advancements in Synthetic Strategies

Recent advancements in chemical synthesis focus on improving reaction efficiency, safety, and environmental impact. For halohydrin synthesis, these include the use of continuous flow systems and novel catalytic methods.

Flow chemistry, which involves performing reactions in a continuous stream through a tube or microreactor, offers significant advantages over traditional batch processing. chemdistgroup.com These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), improved safety by minimizing the volume of hazardous materials at any given time, and easier scalability. chemdistgroup.comnih.govresearchgate.net

The synthesis of related compounds like 2-chloro-2-methylbutane (B165293) has been successfully demonstrated in a continuous-flow micro-channel reactor. researchgate.net In that process, isoamylene and hydrochloric acid were reacted under elevated temperature and pressure, which was safely achievable due to the microreactor setup. researchgate.net This significantly shortened the reaction time compared to batch processes. researchgate.net

This technology could be directly applied to the synthesis of this compound from 2-methyl-1-butene and a chlorine source in water. The reactants would be continuously pumped and mixed in a microreactor, allowing for rapid and controlled production.

| Parameter | Batch Process (Conventional) | Continuous Flow Microreactor |

| Reaction Control | Less precise; potential for hotspots | High precision over temperature, pressure, time chemdistgroup.com |

| Safety | Higher risk with large volumes of reactants | Inherently safer with small reaction volumes nih.gov |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent heat transfer, preventing thermal runaways |

| Scalability | Often requires re-optimization | Scaled by running longer or in parallel ("scaling out") researchgate.net |

| Reaction Time | Can be hours | Often reduced to minutes or even seconds researchgate.net |

The use of solid catalysts, particularly solid acid catalysts like cation exchange resins, represents a significant advancement in sustainable chemistry. These heterogeneous catalysts are easily separated from the reaction mixture, allowing for simple product purification and catalyst recycling. This minimizes waste, especially acidic wastewater, compared to using homogeneous catalysts like sulfuric acid. google.com

This strategy could be adapted for the synthesis of this compound by reacting an appropriate chloro-alkene with water over a solid acid catalyst. The use of such catalysts aligns with the principles of green chemistry by reducing environmental impact and improving process efficiency. researchgate.netacs.org

Control of Regioselectivity and Yield in Synthetic Pathways

The regiochemical outcome of the synthesis of this compound is governed by Markovnikov's rule. This principle dictates that in the electrophilic addition of a protic acid (like hypochlorous acid, HOCl, formed in situ from chlorine and water) to an unsymmetrical alkene, the electrophile (in this case, the chlorine atom with a partial positive charge) adds to the carbon atom that has the greater number of hydrogen atoms. Consequently, the nucleophile (the hydroxyl group) bonds to the more substituted carbon atom.

The primary alkene precursors for the synthesis of this compound are 2-methyl-1-butene and 2-methyl-2-butene.

Synthesis from 2-methyl-1-butene:

When 2-methyl-1-butene reacts with hypochlorous acid, the chlorine atom adds to the terminal carbon (C1), which has two hydrogen atoms. The hydroxyl group then attacks the more substituted tertiary carbon (C2), leading to the formation of the desired product, this compound.

Synthesis from 2-methyl-2-butene:

In the case of 2-methyl-2-butene, an internal and unsymmetrical alkene, the reaction with hypochlorous acid also follows Markovnikov's rule. The electrophilic chlorine atom adds to the carbon atom of the double bond that is less substituted (C3), while the hydroxyl group adds to the more substituted tertiary carbon (C2), again yielding this compound.

The control of reaction conditions is paramount to maximizing the yield and regioselectivity. Key factors include:

Chlorinating Agent: While chlorine gas in water is a common method, the use of N-chlorosuccinimide (NCS) in an aqueous solvent like dimethyl sulfoxide (B87167) (DMSO) can offer better control and milder reaction conditions.

Solvent: The presence of water is essential for the formation of the chlorohydrin. The use of co-solvents can influence the solubility of the reactants and the reaction rate.

Temperature: Lower temperatures are generally favored to minimize the formation of byproducts, such as dichlorinated compounds.

pH: Maintaining a slightly acidic to neutral pH is important to ensure the presence of hypochlorous acid as the active chlorinating species and to prevent unwanted side reactions.

Detailed research findings have demonstrated that the reaction of alkenes with chlorine in water proceeds through a cyclic chloronium ion intermediate. The subsequent nucleophilic attack by water occurs at the more substituted carbon, leading to the observed regioselectivity.

| Factor | Effect on Regioselectivity | Effect on Yield | Optimal Conditions |

|---|---|---|---|

| Starting Alkene | Both 2-methyl-1-butene and 2-methyl-2-butene favor the formation of the desired regioisomer based on Markovnikov's rule. | The reactivity of the alkene can influence the overall yield. | Choice depends on availability and cost. |

| Chlorinating Agent | Generally high regioselectivity with common agents. | NCS can provide higher yields and fewer byproducts compared to Cl2/H2O. | N-chlorosuccinimide in aqueous DMSO. |

| Temperature | Less significant impact on regioselectivity. | Lower temperatures (0-25 °C) generally improve yield by reducing side reactions. | Controlled low temperature. |

| Solvent | The presence of water is crucial for chlorohydrin formation. | Aqueous co-solvent systems can enhance solubility and improve yields. | Water or aqueous DMSO. |

Considerations for Industrial Scale Synthesis and Efficiency

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on process efficiency, safety, and cost-effectiveness. The industrial synthesis of chlorohydrins, in general, provides a framework for the considerations applicable to this specific compound.

Process Design and Equipment:

Continuous Flow Reactors: For large-scale production, continuous flow reactors are often preferred over batch reactors. They offer better control over reaction parameters such as temperature and mixing, leading to improved consistency and safety. A patent for the preparation of the similar compound 1-chloro-2-methyl-2-propanol (B146346) describes a continuous process using a packed bed reactor with a cation exchange resin as a catalyst. google.com This approach minimizes the use of corrosive acids and simplifies product purification.

Materials of Construction: The corrosive nature of the reactants, particularly chlorine and acidic solutions, requires the use of corrosion-resistant materials for reactors and piping, such as glass-lined steel or specialized alloys.

Efficiency and Sustainability:

Catalyst Use: The use of solid acid catalysts, as mentioned in the patent for 1-chloro-2-methyl-2-propanol, can enhance reaction rates and facilitate catalyst separation and recycling, contributing to a more sustainable process. google.com

Solvent and Reagent Recycling: Implementing strategies for the recovery and reuse of solvents and unreacted reagents is essential for improving the economic and environmental performance of the process.

Waste Treatment: The process will generate acidic aqueous waste streams that require neutralization and appropriate treatment before discharge.

Economic Feasibility:

Energy Consumption: The energy required for heating, cooling, and purification steps can be significant. Optimizing these processes for energy efficiency is a key consideration.

Process Automation: Automation of the production process can improve control, reduce labor costs, and enhance safety.

A research paper on the synthesis of the related compound 2-chloro-2-methylbutane in a continuous-flow microreactor highlights the potential for significant improvements in reaction time and efficiency compared to batch processes. researchgate.net While this study focuses on a different product, the principles of using microreactors for enhanced heat and mass transfer are applicable to the synthesis of this compound and can lead to a more efficient and safer industrial process.

| Consideration | Key Aspects | Impact on Efficiency and Cost |

|---|---|---|

| Reactor Type | Continuous flow vs. batch reactors. | Continuous flow offers better control, safety, and consistency, potentially lowering operational costs. |

| Catalysis | Use of solid acid catalysts. | Improves reaction rates, simplifies separation, and allows for catalyst recycling, reducing waste and cost. |

| Process Control | Automation for temperature, pressure, and flow rates. | Enhances safety, improves product quality and consistency, and reduces labor costs. |

| Downstream Processing | Efficient separation and purification techniques. | Reduces energy consumption and solvent use, lowering overall production costs. |

| Waste Management | Neutralization and treatment of acidic waste streams. | Ensures environmental compliance and avoids potential fines or legal issues. |

Chemical Reactivity and Mechanistic Studies of 1 Chloro 2 Methylbutan 2 Ol

Nucleophilic Substitution Reactions at the Halogenated Carbon

Nucleophilic substitution reactions at the primary carbon bearing the chlorine atom in 1-chloro-2-methylbutan-2-ol can theoretically proceed via unimolecular (Sₙ1) or bimolecular (Sₙ2) pathways. The structure of the substrate plays a critical role in determining the predominant mechanism.

The Sₙ1 reaction mechanism proceeds through a stepwise process involving the formation of a carbocation intermediate in the rate-determining step. masterorganicchemistry.com The stability of this carbocation is the primary factor influencing the reaction rate. The general order of carbocation stability is tertiary > secondary > primary > methyl. study.com

In the case of this compound, an Sₙ1 reaction at the halogenated carbon would require the formation of a primary carbocation (1-hydroxy-2-methylbutan-1-yl cation). Primary carbocations are highly unstable and energetically unfavorable, making the Sₙ1 pathway at this position extremely slow and unlikely to occur under normal conditions. masterorganicchemistry.comlibretexts.orglibretexts.org The significant energy barrier to forming this unstable intermediate means that other reaction pathways will be strongly favored. masterorganicchemistry.com

| Carbocation Type | Structure Example | Relative Stability |

|---|---|---|

| Tertiary | (CH₃)₃C⁺ | Most Stable |

| Secondary | (CH₃)₂CH⁺ | Intermediate |

| Primary | CH₃CH₂⁺ | Low Stability |

| Methyl | CH₃⁺ | Least Stable |

The Sₙ2 mechanism is a single-step, concerted reaction where a nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. youtube.com This mechanism is favored by unhindered substrates, with reactivity generally following the order: methyl > primary > secondary >> tertiary. masterorganicchemistry.comquora.com

The halogenated carbon in this compound is primary, which would typically favor an Sₙ2 reaction. However, the presence of a bulky tertiary carbon atom at the adjacent (beta) position introduces significant steric hindrance. libretexts.org This phenomenon, known as beta-branching, impedes the nucleophile's required "backside attack" on the electrophilic carbon, thereby decreasing the reaction rate compared to a simple primary alkyl halide like 1-chlorobutane. youtube.comlibretexts.org

The transition state of an Sₙ2 reaction involves a trigonal bipyramidal arrangement of the five groups around the central carbon. masterorganicchemistry.com The incoming nucleophile and the departing leaving group are positioned 180° apart, with the other three substituents lying in a plane. youtube.com The steric bulk of the beta-substituent in this compound raises the energy of this crowded transition state, slowing the reaction. libretexts.org

| Substrate Type | Example | Relative Rate | Reason |

|---|---|---|---|

| Methyl | CH₃-Cl | Fastest | Least steric hindrance. |

| Primary | CH₃CH₂-Cl | Fast | Minimal steric hindrance. |

| Primary (β-branched) | (CH₃)₂CHCH₂-Cl | Slow | Increased steric hindrance near the reaction center. |

| Secondary | (CH₃)₂CH-Cl | Very Slow | Significant steric hindrance. |

| Tertiary | (CH₃)₃C-Cl | No Reaction | Prohibitive steric hindrance prevents backside attack. |

The stereochemical outcome of a nucleophilic substitution reaction is a key indicator of its mechanism.

Sₙ2 Reactions : These reactions are stereospecific and proceed with a complete inversion of configuration at the reaction center. masterorganicchemistry.comlibretexts.org This is a direct consequence of the backside attack mechanism, where the nucleophile approaches from the side opposite the leaving group, causing the other substituents to "flip" like an umbrella in the wind, a process known as Walden inversion. masterorganicchemistry.comlibretexts.org

Sₙ1 Reactions : If an Sₙ1 reaction were to occur at a chiral center, it would typically result in racemization—the formation of a nearly equal mixture of retention and inversion products. masterorganicchemistry.com This is because the planar carbocation intermediate can be attacked by the nucleophile from either face with roughly equal probability. masterorganicchemistry.comyoutube.com

For this compound, the halogenated carbon (C-1) is achiral as it is bonded to two hydrogen atoms. Therefore, Sₙ2 substitution at this carbon does not result in the formation of a new stereoisomer relative to the C-1 position. The pre-existing chiral center at C-2 would remain unaffected by a substitution reaction at C-1.

| Mechanism | Type of Attack | Stereochemical Result |

|---|---|---|

| Sₙ2 | Backside (180° to leaving group) | Inversion of configuration. libretexts.org |

| Sₙ1 | Frontside or Backside | Racemization (mixture of inversion and retention). masterorganicchemistry.com |

The choice of solvent and the nature of the nucleophile are critical factors that can dictate whether a substitution reaction follows an Sₙ1 or Sₙ2 pathway.

Solvent Effects : Polar protic solvents, such as water and alcohols, have the ability to stabilize both cations and anions through hydrogen bonding. libretexts.org This property strongly promotes Sₙ1 reactions by stabilizing the carbocation intermediate and the leaving group. libretexts.orglibretexts.org Conversely, polar protic solvents hinder Sₙ2 reactions by forming a solvent shell around the nucleophile, which lowers its energy and reactivity. blogspot.com Polar aprotic solvents (e.g., acetone, DMF, DMSO) are preferred for Sₙ2 reactions because they solvate the accompanying cation but leave the anionic nucleophile relatively "bare," enhancing its nucleophilicity. libretexts.orgblogspot.com

Nucleophile Structure : The Sₙ2 mechanism is sensitive to the strength of the nucleophile, as the nucleophile is involved in the rate-determining step; strong nucleophiles favor the Sₙ2 pathway. libretexts.org The Sₙ1 reaction rate is independent of the nucleophile's concentration or strength, so even weak nucleophiles are effective. masterorganicchemistry.com

For this compound, an Sₙ2 reaction at the C-1 position would be best facilitated by using a strong, sterically unhindered nucleophile in a polar aprotic solvent.

| Factor | Favors Sₙ1 | Favors Sₙ2 |

|---|---|---|

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary masterorganicchemistry.com |

| Nucleophile | Weak (rate is independent) | Strong, high concentration libretexts.org |

| Solvent | Polar Protic (e.g., H₂O, ROH) libretexts.org | Polar Aprotic (e.g., Acetone, DMSO) libretexts.org |

| Leaving Group | Good leaving group required | Good leaving group enhances rate |

Elimination Reactions to Form Alkenes

Elimination reactions, which form alkenes, are common competing pathways for alkyl halides, particularly in the presence of a base and at elevated temperatures. masterorganicchemistry.com The two primary mechanisms are the unimolecular (E1) and bimolecular (E2) eliminations. A critical requirement for both mechanisms is the presence of a hydrogen atom on the carbon adjacent (in the beta position) to the carbon bearing the leaving group.

In the structure of this compound, the leaving group (Cl) is on C-1. The adjacent beta-carbon is C-2. This C-2 atom is a tertiary carbon bonded to an ethyl group (C-3, C-4), a methyl group, a hydroxyl group, and the C-1 carbon. There are no hydrogen atoms directly attached to the C-2 carbon. Due to the absence of a beta-hydrogen, standard E1 and E2 elimination reactions to form a C-1=C-2 double bond are not possible for this substrate.

While not viable for this compound at the C-1 position, understanding the E1 and E2 mechanisms is essential for a complete reactivity profile.

E1 Mechanism : This is a two-step process that proceeds through the same carbocation intermediate as the Sₙ1 reaction. iitk.ac.in After the leaving group departs to form the carbocation, a weak base removes a proton from an adjacent carbon to form the double bond. chemicalnote.com The rate is unimolecular, depending only on the substrate concentration. masterorganicchemistry.com It is favored by polar protic solvents and does not require a strong base. libretexts.orglibretexts.org

E2 Mechanism : This is a concerted, single-step reaction where a strong base removes a beta-proton simultaneously as the C=C double bond forms and the leaving group departs. chemicalnote.com The rate is bimolecular, depending on the concentrations of both the substrate and the base. chemicalnote.com This pathway is favored by strong, often bulky bases and polar aprotic solvents. iitk.ac.in

Because this compound lacks a beta-hydrogen, it cannot undergo either of these elimination reactions to form an alkene involving the C-1 halogen. Any potential elimination would have to proceed through a more complex rearrangement, which is outside the scope of standard E1/E2 pathways.

| Feature | E1 Mechanism | E2 Mechanism |

|---|---|---|

| Rate Law | Rate = k[Substrate] (Unimolecular) masterorganicchemistry.com | Rate = k[Substrate][Base] (Bimolecular) chemicalnote.com |

| Base Strength | Weak base is sufficient libretexts.orglibretexts.org | Strong base required libretexts.orglibretexts.org |

| Solvent | Polar Protic libretexts.orglibretexts.org | Polar Aprotic is favorable iitk.ac.in |

| Intermediate | Carbocation iitk.ac.in | None (concerted transition state) iitk.ac.in |

| Substrate | Tertiary > Secondary | Tertiary > Secondary > Primary |

Regioselectivity in Elimination (e.g., Zaitsev's Rule Considerations)

Elimination reactions of this compound, typically effected by a base, can theoretically lead to the formation of two constitutional isomers: 2-methylbut-1-ene and 2-methylbut-2-ene. The regioselectivity of this reaction is dictated by the pathway that is kinetically and thermodynamically favored.

Zaitsev's rule provides a foundational principle for predicting the major product in many elimination reactions. It posits that the more substituted (and therefore more stable) alkene will be the major product. chadsprep.comchemistnotes.com In the context of this compound, the β-hydrogens (hydrogens on the carbon atoms adjacent to the carbon bearing the chlorine atom) are located on the C1 and C3 positions.

Abstraction of a proton from C1 would lead to the formation of the less substituted alkene, 2-methylbut-1-ene .

Abstraction of a proton from C3 would result in the formation of the more substituted alkene, 2-methylbut-2-ene .

According to Zaitsev's rule, the thermodynamically more stable 2-methylbut-2-ene is predicted to be the major product of the elimination reaction. chadsprep.comchemistnotes.com The increased stability of this alkene is attributed to the greater number of alkyl groups attached to the double-bonded carbons, which leads to a more stabilized system through hyperconjugation.

Role of Base Strength and Steric Effects on Product Distribution

The distribution of products in the elimination reaction of this compound is significantly influenced by the nature of the base employed, specifically its strength and steric bulk.

With a strong, non-bulky base , such as sodium ethoxide or potassium hydroxide (B78521) in ethanol, the reaction is expected to favor the formation of the Zaitsev product, 2-methylbut-2-ene . chemistnotes.com These smaller bases can readily access the more sterically hindered proton on the tertiary C3 carbon, leading to the more stable alkene.

Conversely, the use of a strong, sterically hindered (bulky) base , such as potassium tert-butoxide, is known to favor the formation of the Hofmann product, which is the less substituted alkene. youtube.comchemistrysteps.com In the case of this compound, this would be 2-methylbut-1-ene . The large size of the base makes it difficult to approach the sterically hindered interior proton on C3. Instead, it preferentially abstracts one of the more accessible protons on the terminal C1 carbon, leading to the formation of the less stable, but kinetically favored, Hofmann product.

The interactive table below summarizes the expected major product based on the base used in the elimination of this compound.

| Base | Base Type | Expected Major Product |

| Sodium Ethoxide | Strong, Non-bulky | 2-methylbut-2-ene (Zaitsev) |

| Potassium Hydroxide | Strong, Non-bulky | 2-methylbut-2-ene (Zaitsev) |

| Potassium tert-butoxide | Strong, Bulky | 2-methylbut-1-ene (Hofmann) |

Transformations Involving the Hydroxyl Functional Group

Detailed research findings on the specific transformations of the hydroxyl group in this compound are not extensively documented in readily available scientific literature. However, based on the established reactivity of tertiary alcohols, the following reactions can be predicted.

Oxidation Reactions

Tertiary alcohols, such as this compound, are generally resistant to oxidation under standard conditions. chemistrysteps.comchemguide.co.ukchemistryviews.orglibretexts.org This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be removed during the oxidation process to form a carbonyl group. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid will not oxidize tertiary alcohols. Under harsh conditions, such as high temperatures and strong acids, oxidation may occur, but it would proceed via cleavage of carbon-carbon bonds, leading to a mixture of smaller molecules rather than a specific oxidized product.

Reduction Reactions

The reduction of the hydroxyl group in this compound is not a typical transformation. Alcohols are generally poor substrates for direct reduction. However, it is theoretically possible to first convert the hydroxyl group into a better leaving group, such as a tosylate, and then effect a reduction using a hydride reagent like lithium aluminum hydride. This would result in the formation of 1-chloro-2-methylbutane.

Derivatization Strategies

The hydroxyl group of this compound can be derivatized to alter its chemical properties, which is often done for analytical purposes, such as gas chromatography. sigmaaldrich.comlibretexts.orggreyhoundchrom.comnih.govanalytics-shop.com Common derivatization strategies for tertiary alcohols include:

Silylation: Reaction with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (B98337) (TMS) ether. sigmaaldrich.com This increases the volatility of the compound.

Acylation: Conversion to an ester by reaction with an acyl halide or anhydride (B1165640) in the presence of a base. For example, reaction with acetyl chloride would yield 1-chloro-2-methylbutan-2-yl acetate.

Alkylation: Formation of an ether by reaction with an alkylating agent, though this is less common for tertiary alcohols due to steric hindrance.

Rearrangement Pathways

Halohydrins, like this compound, can undergo rearrangement reactions under certain conditions, particularly in the presence of a base. The most common rearrangement for a halohydrin is an intramolecular Williamson ether synthesis to form an epoxide. chemistrysteps.comwikipedia.orgbyjus.com

In the presence of a strong base, the hydroxyl group of this compound can be deprotonated to form an alkoxide. This alkoxide can then act as an intramolecular nucleophile, attacking the adjacent carbon bearing the chlorine atom and displacing the chloride ion in an SN2 reaction. This would result in the formation of 2-ethyl-2-methyloxirane .

It is important to note that for this intramolecular cyclization to occur efficiently, the conformation of the molecule must allow for a backside attack of the alkoxide on the carbon-chlorine bond.

Spectroscopic and Advanced Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise atomic connectivity of 1-chloro-2-methylbutan-2-ol. By analyzing the chemical environment of protons (¹H) and carbon-13 (¹³C) nuclei, a detailed molecular map can be constructed.

The ¹H NMR spectrum of this compound provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. The structure contains five unique proton environments. The hydroxyl proton typically appears as a broad singlet, its chemical shift being highly dependent on solvent and concentration. The protons of the chloromethyl group (-CH₂Cl) are significantly deshielded by the adjacent electronegative chlorine atom, causing them to resonate at a lower field. The ethyl group gives rise to a characteristic quartet and triplet pattern due to spin-spin coupling, while the methyl group attached to the tertiary carbon appears as a singlet.

Based on established principles of chemical shifts and spin-spin coupling, the following table outlines the predicted ¹H NMR spectral data for this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OH | 1.5 - 4.0 | Broad Singlet | 1H |

| -CH₂Cl (H-1) | ~3.6 | Singlet | 2H |

| -CH₂CH₃ (H-3) | ~1.6 | Quartet | 2H |

| -CH₃ (on C2) | ~1.2 | Singlet | 3H |

| -CH₂CH₃ (H-4) | ~0.9 | Triplet | 3H |

Note: This data is predicted and may vary from experimental values.

The ¹³C NMR spectrum, typically recorded with proton decoupling, reveals the number of unique carbon environments in the molecule. For this compound, all five carbon atoms are chemically distinct and therefore produce five separate signals. The carbon atom bonded to the hydroxyl group (C2) is a quaternary carbon and appears significantly downfield. The carbon of the chloromethyl group (C1) is also shifted downfield due to the deshielding effect of the chlorine atom. The remaining alkyl carbons resonate in the upfield region of the spectrum.

The predicted ¹³C NMR chemical shifts are summarized in the table below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Quaternary Carbon (-C-OH, C2) | 75 - 85 |

| Chloromethyl Carbon (-CH₂Cl, C1) | 50 - 60 |

| Methylene (B1212753) Carbon (-CH₂CH₃, C3) | 30 - 40 |

| Methyl Carbon (on C2) | 20 - 30 |

| Methyl Carbon (-CH₂CH₃, C4) | 5 - 15 |

Note: This data is predicted and may vary from experimental values.

For unambiguous structural confirmation, especially in complex molecules, multidimensional NMR techniques are employed. These experiments correlate signals within the ¹H spectrum (e.g., COSY) or between ¹H and ¹³C spectra (e.g., HSQC, HMBC), providing definitive evidence of atomic connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR experiment would reveal direct one-bond correlations between protons and the carbons they are attached to. columbia.edulibretexts.org For this compound, the HSQC spectrum would show cross-peaks connecting the proton signals of the -CH₂Cl, -CH₂CH₃, and the two -CH₃ groups to their corresponding carbon signals in the ¹³C spectrum. This technique is invaluable for assigning each proton signal to its specific carbon atom. columbia.edu

A correlation between the protons of the methyl group on C2 and the quaternary carbon (C2), the chloromethyl carbon (C1), and the ethyl methylene carbon (C3).

Correlations between the protons of the chloromethyl group (H-1) and the quaternary carbon (C2).

Correlations from the ethyl protons (H-3 and H-4) to the quaternary carbon (C2). These correlations would unequivocally piece together the molecular fragments around the non-protonated quaternary carbon center.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its specific bonds. The most prominent feature is a strong, broad absorption band in the high-wavenumber region, which is indicative of the O-H stretching vibration of the tertiary alcohol group; its broadness is a result of intermolecular hydrogen bonding. brainly.com Other key absorptions include C-H stretching from the alkyl portions, a C-O stretch, and a C-Cl stretch in the fingerprint region. brainly.comdocbrown.info

| Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (sp³ Aliphatic) | 2850 - 3000 | Medium to Strong |

| C-O Stretch (Tertiary Alcohol) | 1100 - 1200 | Strong |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides critical information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Under Electron Ionization (EI) conditions, this compound is ionized to form a molecular ion (M⁺), which can then undergo fragmentation. chemguide.co.uk The presence of chlorine, with its two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance), results in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, appearing as two peaks separated by two m/z units (M⁺ and M+2) with a ~3:1 intensity ratio. docbrown.infodocbrown.info

The molecular ion of a tertiary alcohol is often unstable and may not be observed in high abundance. The fragmentation pattern is dominated by pathways that lead to the formation of stable carbocations or oxonium ions. chemguide.co.uk

Key Predicted Fragmentation Pathways:

Molecular Ion: The molecular ion peaks are expected at m/z 122 (for C₅H₁₁³⁵ClO) and m/z 124 (for C₅H₁₁³⁷ClO).

Alpha-Cleavage: This is a dominant fragmentation pathway for alcohols. The loss of an ethyl radical (•CH₂CH₃, mass 29) from the molecular ion would lead to a stable, resonance-stabilized oxonium ion, which would be observed as a strong signal at m/z 93 and 95.

Loss of Chloromethyl Radical: Cleavage of the C-C bond can result in the loss of a chloromethyl radical (•CH₂Cl, mass 49 for ³⁵Cl and 51 for ³⁷Cl), generating an ion at m/z 73.

Loss of HCl: The elimination of a neutral molecule of hydrogen chloride (HCl, mass 36 for H³⁵Cl) can lead to a fragment ion at m/z 86.

| Predicted Ion (m/z) | Possible Identity | Neutral Loss |

| 122 / 124 | [C₅H₁₁ClO]⁺ (Molecular Ion) | - |

| 93 / 95 | [C₃H₆OCl]⁺ | •CH₂CH₃ |

| 86 | [C₅H₁₀O]⁺ | HCl |

| 73 | [C₄H₉O]⁺ | •CH₂Cl |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise characterization of this compound. Unlike standard mass spectrometry, HRMS provides exceptionally high mass accuracy, typically in the parts per million (ppm) range, which allows for the unambiguous determination of a compound's elemental composition from its measured mass-to-charge ratio (m/z). For this compound, with a molecular formula of C5H11ClO, the exact mass can be calculated with high precision.

The monoisotopic mass of this compound is 122.0498427 Da. nih.gov HRMS analysis can confirm this exact mass, thereby distinguishing it from other compounds with the same nominal mass but different elemental formulas.

Furthermore, HRMS elucidates the fragmentation patterns of the molecule under ionization, providing structural information. The electron ionization (EI) of haloalkanes typically involves the cleavage of carbon-carbon and carbon-halogen bonds. docbrown.info For this compound, characteristic fragmentation could involve the loss of a chlorine radical (•Cl), a water molecule (H₂O), a methyl radical (•CH₃), or an ethyl radical (•C₂H₅). A key feature in the mass spectrum of a monochlorinated compound is the isotopic signature of chlorine. The natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) results in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak (M), which HRMS can resolve with high clarity.

Table 1: HRMS Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₁₁ClO | nih.gov |

| Molecular Weight | 122.59 g/mol | nih.gov |

| Exact Mass | 122.0498427 Da | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Isomer Differentiation

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a cornerstone technique for analyzing complex mixtures and differentiating isomers. oup.com In the context of this compound, GC-MS is used to separate the compound from starting materials, byproducts, solvents, or degradation products. The sample is vaporized and carried by an inert gas through a capillary column, where separation occurs based on the compounds' boiling points and affinities for the stationary phase. libretexts.org

The differentiation of structural isomers is a significant challenge in analytical chemistry. nih.govojp.gov Isomers of this compound, such as 2-chloro-2-methylbutan-1-ol or 1-chloro-2-methylbutane, often exhibit different retention times on a GC column due to variations in their polarity and volatility. nih.govnih.govresearchgate.net For instance, the presence of the hydroxyl group in this compound generally leads to a longer retention time on polar GC columns compared to its non-alcoholic isomer, 1-chloro-2-methylbutane.

Once separated by the GC, the molecules enter the mass spectrometer, which provides a mass spectrum for each component. While isomers have the same molecular weight, their fragmentation patterns under electron ionization can differ. These differences, though sometimes subtle, can be used as fingerprints for positive identification when compared against spectral libraries or known standards. nih.gov The combination of a unique retention time and a characteristic mass spectrum allows for high-confidence identification and quantification of this compound even in a complex matrix. mdpi.com

Table 2: Hypothetical GC-MS Isomer Differentiation

| Compound | Structure | Expected Retention Time Behavior | Key Mass Spectral Features |

|---|---|---|---|

| This compound | C₂H₅C(CH₃)(OH)CH₂Cl | Longer retention time due to polarity of the hydroxyl group. | Fragmentation influenced by both -OH and -Cl groups. |

| 2-chloro-2-methylbutan-1-ol | C₂H₅C(CH₃)(Cl)CH₂OH | Different retention time based on steric and electronic effects. | Potentially different fragmentation due to the primary alcohol. |

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) for Isomeric Distinction

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) represents the pinnacle of mass analysis, offering unparalleled resolution and mass accuracy. nih.govresearchgate.netnih.gov This technique is particularly well-suited for challenging analytical problems such as the distinction of closely related isomers. nih.govunl.edu FTICR-MS operates by trapping ions in a strong magnetic field, where they orbit at a frequency characteristic of their mass-to-charge ratio. This frequency, which can be measured with extreme precision, is then converted into a mass spectrum via a Fourier transform. researchgate.net

The primary advantage of FTICR-MS is its ultra-high resolving power (often >1,000,000), which can separate ions with very small mass differences. unl.edu While structural isomers like this compound and 2-chloro-2-methylbutan-1-ol have identical elemental compositions and thus the same exact mass, FTICR-MS can be coupled with fragmentation techniques (MS/MS or MSⁿ) to distinguish them. researchgate.net By isolating the molecular ion of an isomer and inducing fragmentation, a unique set of fragment ions is produced. The ultra-high mass accuracy of FTICR-MS allows for the precise determination of the elemental composition of each fragment, providing definitive structural information that can differentiate between the original isomers. This capability makes FTICR-MS a powerful research tool for detailed molecular characterization. unl.edu

Chromatographic Separations for Purity Assessment and Isomer Analysis

Chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from its isomers. The choice of method depends on the volatility and polarity of the compound and the potential impurities.

Gas Chromatography (GC)

Gas Chromatography (GC) is the premier method for the analysis of volatile and thermally stable compounds like this compound. libretexts.org For purity assessment, a GC analysis can reveal the presence of impurities, which appear as separate peaks in the chromatogram. The area under each peak is proportional to the amount of the corresponding substance, allowing for quantitative determination of purity. libretexts.org

The separation of isomers is achievable by selecting an appropriate GC column and temperature program. nih.gov A column with a polar stationary phase will interact more strongly with the hydroxyl group of this compound, leading to longer retention times compared to less polar isomers like 1-chloro-2-methylbutane. Retention indices, such as the Kovats retention index, provide standardized values that help in the identification of compounds across different systems. nih.gov Specialized detectors can enhance selectivity; for instance, a halogen-specific detector (XSD) or an electron capture detector (ECD) would be highly sensitive to the chlorinated nature of the analyte, providing cleaner chromatograms with less interference from non-halogenated matrix components. nih.gov

Table 3: Experimental Retention Indices for Isomeric Chloroalkane

| Compound | Kovats Retention Index (Standard non-polar column) | Kovats Retention Index (Standard polar column) |

|---|---|---|

| 1-chloro-2-methylbutane | 709 | 891, 898, 900 |

Data from PubChem for the related isomer C₅H₁₁Cl. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that analyzes compounds in a liquid mobile phase, making it suitable for a wide range of analytes, including those that are non-volatile or thermally sensitive. torontech.com While GC is often preferred for a compound like this compound, HPLC offers a complementary approach for purity assessment, particularly for separating it from non-volatile impurities. torontech.comwaters.com

The analysis of alcohols by HPLC can be accomplished using various column and detector combinations. waters.com A common approach is reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). carlroth.com Detection can be challenging as simple alcohols lack a strong UV chromophore. Therefore, a universal detector like a Refractive Index Detector (RID) is often employed. Alternatively, derivatization of the alcohol with a UV-active agent can be performed prior to analysis to enhance sensitivity with a UV detector. nih.gov For separating enantiomers of chiral molecules, specialized chiral HPLC columns can be utilized. acs.org

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies of Molecular Structure and Conformation

Quantum mechanical calculations are instrumental in determining the three-dimensional arrangement of atoms in a molecule and the relative energies of its different spatial orientations, known as conformations. For 1-chloro-2-methylbutan-2-ol, a tertiary alcohol with a chlorine atom on a primary carbon, conformational analysis reveals the most stable arrangements of its atoms.

Studies on analogous β-halohydrins using high-level ab initio methods like the G3 method have shown that the most stable conformers are those that allow for the formation of an intramolecular hydrogen bond. yu.edu.joresearchgate.net In these conformations, the hydroxyl hydrogen atom is oriented towards the halogen atom. This interaction stabilizes the molecule. The gauche conformers, specifically the (g-, g+) and (g+, g-) forms, are identified as the most stable due to this intramolecular hydrogen bonding. yu.edu.joresearchgate.net The rotation around the C-C bond connecting the chloro- and hydroxyl-bearing carbons requires surmounting an energy barrier of approximately 6-7 kcal/mol. yu.edu.joresearchgate.net

Table 1: Calculated Relative Energies of β-chloroethanol Conformers (Analogous System) This table presents data for a simpler analogous system, β-chloroethanol, to illustrate the principles of conformational analysis in halohydrins. The data is based on G3 level of theory.

| Conformer | Dihedral Angle (Cl-C-C-O) | Relative Energy (kcal/mol) |

| gauche | ~60° | 0.00 |

| anti | 180° | 1.23 |

Data sourced from analogous systems studied by Helal et al. yu.edu.jo

Elucidation of Reaction Mechanisms through Transition State Calculations

This compound, being a tertiary alcohol, is prone to reactions involving carbocation intermediates, such as the SN1 (unimolecular nucleophilic substitution) reaction. msu.edu Computational chemistry can model the energy profile of such reactions, including the structure and energy of the transition states.

The hydrolysis of the structurally similar compound, 2-chloro-2-methylpropane (B56623) (tert-butyl chloride), is a classic example of an SN1 reaction. msu.eduelsevierpure.com The rate-determining step is the unimolecular dissociation of the C-Cl bond to form a stable tertiary carbocation. The subsequent reaction with a nucleophile, such as water, is rapid.

Theoretical calculations for reactions of this type involve locating the transition state for the bond-breaking step. The energy of this transition state determines the activation energy and, consequently, the rate of the reaction. For this compound, the reaction would proceed via the formation of a tertiary carbocation at the C2 position upon heterolytic cleavage of the C-Cl bond. However, given that it is a primary chloride, an SN2 mechanism would also be possible, though sterically hindered by the adjacent tertiary center. Computational studies can delineate the preferred pathway by comparing the activation barriers for the SN1 and SN2 mechanisms.

A computational study on a different, but related, system involving the reaction of a substituted oxazolidine (B1195125) highlighted how the presence of certain functional groups can increase the activation energy of the first step of a reaction. msu.edu This underscores the importance of specific molecular structure in determining reaction pathways.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.govresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. nih.govresearchgate.netnih.gov

The accuracy of these predictions depends on the level of theory, the basis set used, and the modeling of solvent effects. nih.govcomporgchem.com For alcohols, accurately predicting the chemical shift of the hydroxyl proton is particularly challenging due to its sensitivity to hydrogen bonding, concentration, and solvent. researchgate.netnih.gov

While a specific calculated spectrum for this compound is not available, computational studies on other alcohols have demonstrated that DFT/GIAO calculations can successfully reproduce experimental trends. researchgate.netcomporgchem.com By calculating the spectra for different conformers and averaging them based on their Boltzmann population, a more accurate theoretical spectrum can be obtained.

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts for Ethanol in Pyridine (Analogous System) This table illustrates the typical accuracy of DFT/GIAO calculations for predicting proton NMR chemical shifts in a complexing solvent.

| Proton | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| OH | 5.25 | 5.15 |

| CH₂ | 3.80 | 3.75 |

| CH₃ | 1.20 | 1.18 |

Data based on principles and typical results discussed in studies by Abraham et al. nih.gov

Similarly, the IR spectrum can be calculated by determining the vibrational frequencies of the molecule's normal modes. These calculated frequencies can aid in the assignment of experimental IR bands. For this compound, key vibrational modes would include the O-H stretch, C-O stretch, and the C-Cl stretch.

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Computational chemistry allows for the calculation of various electronic properties that act as reactivity descriptors. These include the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the distribution of electron density, often visualized through an electrostatic potential map.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap provides an indication of the molecule's kinetic stability. For this compound, the HOMO would likely be localized on the oxygen and chlorine atoms due to the presence of lone pairs, making these sites susceptible to electrophilic attack. The LUMO is expected to be associated with the antibonding C-Cl orbital, indicating that this bond is the most likely site for nucleophilic attack.

The electrostatic potential map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas, which are prone to attack by electrophiles. In this compound, these would be around the oxygen and chlorine atoms. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack, such as the carbon atom attached to the chlorine.

A computational and experimental study on the reactivity of thiols versus alcohols highlighted the crucial role of hydrogen bonding in stabilizing transition states, which in turn affects reactivity and selectivity. digitellinc.com Such insights, derived from transition state analysis and electronic structure calculations, are invaluable for understanding and predicting chemical behavior.

Isomerism and Regiochemical Studies Pertaining to 1 Chloro 2 Methylbutan 2 Ol

Structural Isomers of Chloromethylbutanol: Synthesis and Comparative Reactivity

The term "chloromethylbutanol" refers to a group of structural isomers with the molecular formula C₅H₁₁ClO. These isomers are characterized by a butane (B89635) backbone substituted with one chlorine atom, one methyl group, and one hydroxyl group. The positioning of these functional groups gives rise to a variety of primary, secondary, and tertiary alcohols, each with distinct chemical properties.

Synthesis of Structural Isomers

The synthesis of chloromethylbutanol isomers can be approached through several established organic reactions. The choice of synthetic route is largely dictated by the desired substitution pattern of the target molecule.

From Alkenes (Halohydrin Formation): The reaction of alkenes with a source of chlorine in the presence of water is a common method for the synthesis of chlorohydrins. For example, the reaction of 2-methyl-1-butene (B49056) with chlorine water would be expected to yield 1-chloro-2-methylbutan-2-ol as the major product, following Markovnikov's rule where the hydroxyl group adds to the more substituted carbon of the double bond. Similarly, the reaction of 2-methyl-2-butene (B146552) with chlorine water would lead to the formation of 3-chloro-2-methylbutan-2-ol.

From Alcohols (Substitution Reactions): Tertiary alcohols, such as 2-methyl-2-butanol (B152257), can be converted to their corresponding tertiary alkyl chlorides through a nucleophilic substitution reaction with concentrated hydrochloric acid. This reaction proceeds via a stable tertiary carbocation intermediate (SN1 mechanism). youtube.comyoutube.com The synthesis of 2-chloro-2-methylbutane (B165293), an isomeric alkyl halide, from 2-methyl-2-butanol is a well-documented example of this type of transformation. quizlet.comstudy.com Primary and secondary alcohols are less reactive under these conditions and may require harsher reagents or different synthetic strategies to avoid rearrangements.

From Epoxides: The ring-opening of epoxides with a chlorine nucleophile can also yield chlorohydrins. The regioselectivity of this reaction depends on the reaction conditions (acidic or basic).

A summary of some structural isomers of chloromethylbutanol and their classification is presented in Table 1.

| IUPAC Name | Classification |

| This compound | Tertiary Alcohol |

| 2-chloro-2-methylbutan-1-ol | Primary Alcohol |

| 3-chloro-2-methylbutan-2-ol | Tertiary Alcohol |

| 4-chloro-2-methylbutan-2-ol | Tertiary Alcohol |

| 1-chloro-3-methylbutan-2-ol (B1367259) | Secondary Alcohol |

| 2-chloro-3-methylbutan-1-ol | Primary Alcohol |

| 3-chloro-3-methylbutan-2-ol (B14712540) | Secondary Alcohol |

| 4-chloro-3-methylbutan-1-ol | Primary Alcohol |

Comparative Reactivity

The reactivity of chloromethylbutanol isomers is significantly influenced by the substitution of the carbon atoms bearing the chlorine and hydroxyl groups (primary, secondary, or tertiary).

Nucleophilic Substitution: The carbon-chlorine bond is susceptible to nucleophilic attack. Tertiary alkyl chlorides, such as the chloroalkane isomer 2-chloro-2-methylbutane, readily undergo SN1 reactions due to the stability of the resulting tertiary carbocation. quizlet.comstudy.com Primary isomers would be expected to react via an SN2 mechanism, which is sensitive to steric hindrance. Secondary isomers can undergo both SN1 and SN2 reactions depending on the reaction conditions. For the chlorohydrins themselves, the hydroxyl group can be protonated in acidic conditions, turning it into a good leaving group (water) and facilitating substitution or elimination reactions.

Elimination Reactions: In the presence of a strong base, chloromethylbutanol isomers can undergo elimination reactions (dehydrohalogenation) to form alkenes. doubtnut.combartleby.com According to Zaitsev's rule, the major product of these reactions is typically the more substituted (and therefore more stable) alkene. msu.edulibretexts.org The mechanism of elimination can be either E1 or E2, often competing with substitution reactions. masterorganicchemistry.com For example, the treatment of 2-chloro-3-methylbutane (B3192504) with ethanolic potassium hydroxide (B78521) yields 2-methyl-2-butene as the major product. doubtnut.com

The expected relative reactivity of the different classes of chloromethylbutanol isomers in substitution and elimination reactions is summarized in Table 2.

| Isomer Class | Nucleophilic Substitution (SN1) Reactivity | Nucleophilic Substitution (SN2) Reactivity | Elimination (E1/E2) Reactivity |

| Primary | Low | High | Moderate |

| Secondary | Moderate | Moderate | High |

| Tertiary | High | Very Low | High |

Stereoisomerism and Chirality

Chirality is a key feature of many chloromethylbutanol isomers, arising from the presence of one or more stereocenters (a carbon atom bonded to four different groups).

The this compound molecule itself contains a chiral center at the carbon atom bonded to the hydroxyl group (C2). This gives rise to two enantiomers, (R)-1-chloro-2-methylbutan-2-ol and (S)-1-chloro-2-methylbutan-2-ol. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions.

Other structural isomers of chloromethylbutanol also exhibit stereoisomerism. For instance, 3-chloro-3-methylbutan-2-ol has a chiral center at C2, and 1-chloro-3-methylbutan-2-ol has chiral centers at both C2 and C3, leading to the possibility of diastereomers as well as enantiomers.

The stereochemical outcome of reactions involving these chiral centers is of great importance in synthesis. For example, in nucleophilic substitution reactions, an SN1 reaction proceeding through a planar carbocation intermediate will typically lead to a racemic mixture of products, while an SN2 reaction proceeds with an inversion of configuration at the stereocenter.

Methodologies for the Differentiation and Quantification of Isomeric Forms

The structural and stereoisomers of chloromethylbutanol possess very similar physical properties, making their separation and quantification a challenging analytical task. Chromatographic techniques are the primary methods employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile compounds like chloromethylbutanol isomers. nih.govmdpi.comresearchgate.net The isomers can be separated based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer provides fragmentation patterns that can help in the structural elucidation and differentiation of the isomers. For the separation of enantiomers, a chiral GC column is required. doubtnut.com

High-Performance Liquid Chromatography (HPLC): HPLC is another versatile technique for the separation of isomers. unife.itresearchgate.net For the separation of structural isomers, reversed-phase or normal-phase HPLC can be employed, with the choice of column and mobile phase being critical for achieving good resolution. study.com To separate enantiomers, chiral stationary phases (CSPs) are necessary. chromatographyonline.comnih.gov These phases contain a chiral selector that interacts differently with each enantiomer, leading to their separation.

The quantification of individual isomers can be achieved by creating calibration curves using pure standards of each isomer and integrating the peak areas in the chromatograms.

A summary of analytical techniques for the differentiation and quantification of chloromethylbutanol isomers is presented in Table 3.

| Analytical Technique | Principle of Separation | Application |

| Gas Chromatography (GC) | Differences in boiling points and volatility | Separation of structural isomers |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by GC followed by mass analysis for identification | Identification and quantification of structural isomers |

| Chiral Gas Chromatography | Differential interaction with a chiral stationary phase | Separation of enantiomers |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between mobile and stationary phases | Separation of structural isomers |

| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Differential interaction with a chiral stationary phase | Separation and quantification of enantiomers |

Q & A

Q. What are the common synthetic routes for 1-chloro-2-methylbutan-2-ol?

The synthesis of this compound typically involves the chlorination of 2-methylbutan-2-ol. A validated method for analogous compounds (e.g., 2-chloro-2-methylbutane) uses concentrated hydrochloric acid (HCl) with anhydrous calcium chloride to enhance reaction efficiency. The reaction proceeds via nucleophilic substitution (SN1 mechanism), where the hydroxyl group is replaced by chlorine. Key steps include:

Q. What safety precautions are necessary when handling this compound?

Safety protocols for chlorinated alcohols include:

- Personal Protective Equipment (PPE): Gloves, goggles, and lab coats to prevent skin/eye contact (acute toxicity: H302 classification for oral exposure) .

- Ventilation: Use fume hoods to avoid inhalation of vapors.

- First Aid: Immediate rinsing with water for skin/eye contact; seek medical attention if ingested .

- Storage: In airtight containers away from oxidizers and heat sources to prevent decomposition .

Q. How can the purity of this compound be assessed?

Common analytical methods include:

- Gas Chromatography (GC): To quantify purity and detect volatile impurities.

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm structural integrity (e.g., δ 1.01 ppm for methyl groups, δ 3.50 ppm for chlorinated carbon) .

- Infrared Spectroscopy (IR): Verification of C-Cl stretching vibrations (~550–650 cm⁻¹) .

Advanced Research Questions

Q. How do steric effects influence the reactivity of this compound in nucleophilic substitution reactions?

The tertiary carbon bearing chlorine and adjacent methyl groups creates significant steric hindrance, favoring the SN1 mechanism over SN2. Key observations:

- Solvent Effects: Polar protic solvents (e.g., water, ethanol) stabilize carbocation intermediates, accelerating SN1 pathways.

- Leaving Group Stability: The chloride ion departure is facilitated by bulky substituents stabilizing the transition state.

- Kinetic Studies: Rate constants decrease with increased steric bulk in analogous compounds (e.g., 2-chloro-2-phenylbutane vs. This compound) .

Q. What analytical techniques resolve contradictory data on the compound’s stability under varying conditions?

Contradictions in stability data (e.g., hydrolysis rates in acidic vs. basic media) can be addressed by:

- Controlled Kinetic Experiments: Monitor degradation using high-performance liquid chromatography (HPLC) under standardized pH/temperature conditions.

- Isotopic Labeling: Use ¹⁸O-labeled water to trace hydrolysis pathways and identify intermediates via mass spectrometry .

- Computational Modeling: Density Functional Theory (DFT) calculations to predict carbocation stability and reaction pathways .

Q. What strategies optimize enantioselective synthesis of this compound?

Enantioselective approaches include:

- Chiral Catalysts: Use of organocatalysts (e.g., Cinchona alkaloids) to induce asymmetry during chlorination.

- Biocatalysis: Lipases or esterases in non-aqueous media to resolve racemic mixtures (e.g., kinetic resolution of alcohol precursors) .

- Chiral Auxiliaries: Temporary stereochemical control via auxiliary groups, later removed post-chlorination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.